2-cyano-2-cycloheptylidene-N-(2-ethylphenyl)acetamide
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Overview
Description
2-cyano-2-cycloheptylidene-N-(2-ethylphenyl)acetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of cyanoacetamides, which are known for their versatility in synthetic chemistry and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-2-cycloheptylidene-N-(2-ethylphenyl)acetamide can be achieved through the cyanoacetylation of amines. This process involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions. One common method involves the direct treatment of amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of cyanoacetamides typically involves large-scale reactions using similar methods as described above. The choice of reaction conditions and reagents may vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-cyano-2-cycloheptylidene-N-(2-ethylphenyl)acetamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide can participate in condensation reactions with various bidentate reagents to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, where the cyano and carbonyl groups play a crucial role.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, substituted aryl or heteryl amines, and various bidentate reagents. Reaction conditions may involve room temperature stirring, heating, or the use of catalysts such as triethylamine .
Major Products
The major products formed from these reactions are often heterocyclic compounds, which have significant biological and chemical properties .
Scientific Research Applications
2-cyano-2-cycloheptylidene-N-(2-ethylphenyl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-cyano-2-cycloheptylidene-N-(2-ethylphenyl)acetamide involves its ability to participate in various chemical reactions due to the presence of cyano and carbonyl groups. These functional groups enable the compound to interact with molecular targets and pathways, leading to the formation of biologically active compounds .
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-2-cycloheptylideneacetamide
- 2-cyano-2-cyclohexylideneacetamide
- 2-cyano-2-cycloheptylidene-N-(2-furylmethyl)acetamide
Uniqueness
2-cyano-2-cycloheptylidene-N-(2-ethylphenyl)acetamide is unique due to its specific structure, which includes a cycloheptylidene ring and an ethylphenyl group.
Properties
IUPAC Name |
2-cyano-2-cycloheptylidene-N-(2-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-2-14-9-7-8-12-17(14)20-18(21)16(13-19)15-10-5-3-4-6-11-15/h7-9,12H,2-6,10-11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTASJFRUHEECM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=C2CCCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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